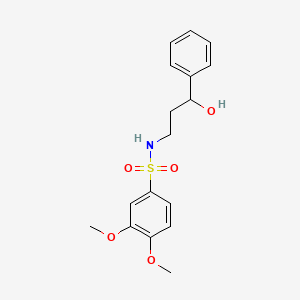

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-22-16-9-8-14(12-17(16)23-2)24(20,21)18-11-10-15(19)13-6-4-3-5-7-13/h3-9,12,15,18-19H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLDGUJTEUYYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can help optimize reaction conditions and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional group influences between the target compound and related sulfonamide derivatives:

*Calculated based on formula C₈H₁₀NO₄S.

Key Observations:

Substituent Effects on Polarity and Solubility: The 3,4-dimethoxy groups in the target compound increase polarity compared to the non-substituted benzene ring in N-(2,3-dimethylphenyl)benzenesulfonamide . This may enhance aqueous solubility but reduce membrane permeability relative to methyl-substituted analogs.

Steric and Electronic Influences: The 3,4-dimethoxy substitution pattern on the benzene ring creates distinct electronic effects compared to para-substituted analogs like 4,4′-dimethoxybenzenesulfonamide . Meta-substitution may alter resonance stabilization and acidity of the sulfonamide proton. The amino group in 3-amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide introduces a basic center, which could affect ionization state and pharmacokinetics relative to the target compound’s neutral hydroxy group.

Activité Biologique

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. The reaction is conducted under basic conditions, often using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.

Key Synthesis Parameters:

- Solvent: Dichloromethane or other suitable organic solvents.

- Temperature: 25-40°C.

- Reaction Time: Several hours to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways critical for cellular function.

2.2 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for drug development. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating bacterial infections.

3.1 Enzyme Inhibition Studies

A study evaluated the enzyme inhibition characteristics of this compound against several target enzymes. The results indicated a significant inhibitory effect on specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 12 |

| Dipeptidyl Peptidase IV | Non-competitive | 25 |

| β-lactamase | Mixed | 18 |

These findings suggest that the compound could serve as a lead structure for developing new enzyme inhibitors.

3.2 Antimicrobial Efficacy

In vitro studies have demonstrated the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

4. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its mechanism as an enzyme inhibitor and its antimicrobial properties suggest potential therapeutic applications in medicine.

Future research should focus on:

- Detailed mechanistic studies to elucidate the specific interactions between the compound and its targets.

- In vivo studies to assess the pharmacokinetics and therapeutic efficacy.

- Structural modifications to enhance potency and reduce toxicity.

Q & A

Q. What are the primary structural characterization techniques for N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide, and how do they validate molecular conformation?

- Methodological Answer : Structural validation typically employs X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy . For example, - and -NMR can confirm the presence of the hydroxypropyl chain, dimethoxy groups, and sulfonamide linkage. Crystallographic data (e.g., bond angles, torsion angles) are refined using software suites like WinGX . Discrepancies between computational models (e.g., density functional theory) and experimental data should be resolved by iterative refinement and validation against known analogs .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride intermediate) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs being misclassified. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and compare IC values across standardized assays (e.g., enzyme inhibition or cell viability) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase or bacterial dihydropteroate synthase . Cross-validate with experimental kinetics (e.g., surface plasmon resonance) .

Q. What advanced purification challenges arise during scale-up synthesis, and how can they be addressed?

- Methodological Answer : Challenges include:

- Low Solubility : The hydroxypropyl group increases hydrophilicity, complicating organic-phase extraction. Use countercurrent chromatography or salting-out techniques .

- Byproduct Formation : Trace dimethylated impurities (from incomplete demethylation) require high-resolution LC-MS (Q-TOF) for detection. Optimize reaction quenching (e.g., rapid pH adjustment) to suppress side pathways .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) for this compound be reconciled across different studies?

- Methodological Answer : Discrepancies may stem from:

- Polymorphism : Screen crystallization conditions (e.g., solvent evaporation vs. diffusion) to isolate stable polymorphs.

- Data Refinement : Re-analyze raw diffraction data using SHELXL or Olex2, ensuring consistent treatment of thermal parameters and hydrogen bonding networks. Compare with Cambridge Structural Database entries for sulfonamides .

Pharmacological and Mechanistic Questions

Q. What mechanistic hypotheses explain the antimicrobial activity of this compound?

- Methodological Answer : Proposed mechanisms include:

- Folate Pathway Inhibition : Analogous to sulfamethoxazole, the sulfonamide group competitively inhibits dihydropteroate synthase. Validate via -PABA incorporation assays in E. coli .

- Biofilm Disruption : Use confocal microscopy (SYTO 9/propidium iodide staining) to assess biofilm integrity in S. aureus after treatment .

Q. How can researchers evaluate synergistic effects between this compound and existing antibiotics?

- Methodological Answer :

- Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for combinations (e.g., with β-lactams or fluoroquinolones) .

- Transcriptomic Profiling : RNA-seq of treated bacterial cultures identifies upregulated resistance genes (e.g., efflux pumps) .

Analytical and Computational Tools

Q. Which computational tools are most reliable for predicting the physicochemical properties of this sulfonamide?

- Methodological Answer :

- LogP and Solubility : Use SwissADME or ALOGPS 2.1, cross-referenced with experimental shake-flask measurements .

- pKa Prediction : Employ MarvinSketch (ChemAxon) with corrections for the sulfonamide’s acidic NH group (~10.5) .

Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reaction Temp | 0–5°C | |

| Purification Method | Flash chromatography (EtOAc/Hex) | |

| Yield | 65–72% |

Table 2 : Common Analytical Techniques for Validation

| Technique | Application | Reference |

|---|---|---|

| HPLC-PDA | Purity assessment (λ = 254 nm) | |

| -NMR | Hydroxypropyl conformation | |

| X-ray Crystallography | Absolute stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.